molecular formula C8H10BrN3 B1383653 3-bromo-4,5-dicyclopropyl-4H-1,2,4-triazole CAS No. 2031261-09-1

3-bromo-4,5-dicyclopropyl-4H-1,2,4-triazole

Cat. No.: B1383653
CAS No.: 2031261-09-1
M. Wt: 228.09 g/mol
InChI Key: IRLLRDFCURSIPY-UHFFFAOYSA-N
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Description

Product Overview 3-Bromo-4,5-dicyclopropyl-4H-1,2,4-triazole ( 2031261-09-1) is a high-purity brominated triazole derivative supplied for research and development purposes. This compound is characterized by its molecular formula C 8 H 10 BrN 3 and a molecular weight of 228.09 . With a SMILES notation of BrC1=NN=C(C2CC2)N1C3CC3, it features a 1,2,4-triazole core functionalized with bromine and two cyclopropyl groups, making it a versatile intermediate for further chemical synthesis . Research Value and Potential Applications As a functionalized 1,2,4-triazole, this compound is of significant interest in medicinal chemistry and drug discovery. The 1,2,4-triazole pharmacophore is widely recognized for its broad pharmacological potential, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities . The presence of a reactive bromine atom on the triazole ring provides a strategic site for cross-coupling reactions and further structural elaboration via metal-catalyzed reactions, such as Suzuki or Buchwald-Hartwig amination . The two cyclopropyl substituents can influence the molecule's lipophilicity and metabolic stability, properties that are critical in optimizing the pharmacokinetic profiles of drug candidates . Researchers can utilize this compound as a key building block to generate novel compound libraries for high-throughput screening against various biological targets. Handling and Safety This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. Handling should be performed by trained personnel in a controlled laboratory setting. Please refer to the safety data sheet for comprehensive handling instructions. The compound is classified with the signal word "Danger" and hazard statements H301 (Toxic if swallowed), H311 (Toxic in contact with skin), and H331 (Toxic if inhaled) .

Properties

IUPAC Name

3-bromo-4,5-dicyclopropyl-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN3/c9-8-11-10-7(5-1-2-5)12(8)6-3-4-6/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRLLRDFCURSIPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(N2C3CC3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-bromo-4,5-dicyclopropyl-4H-1,2,4-triazole involves several steps. One common method includes the bromination of 4,5-dicyclopropyl-1H-1,2,4-triazole using bromine or a bromine-containing reagent under controlled conditions . The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product .

Scientific Research Applications

Chemistry

The compound serves as a building block for synthesizing more complex molecules and coordination complexes with transition metals. Its unique structure allows for various chemical reactions including:

  • Substitution Reactions : The bromine atom can be replaced by other nucleophiles such as amines or thiols.
  • Oxidation and Reduction : The triazole ring can undergo transformations leading to different derivatives.
  • Cyclization Reactions : The cyclopropyl groups may participate in forming new ring structures.

Biology

Research indicates that 3-bromo-4,5-dicyclopropyl-4H-1,2,4-triazole exhibits potential biological activities :

  • Antimicrobial Properties : Studies have shown its effectiveness against various pathogens. For instance, derivatives of triazoles have been reported to possess antibacterial and antifungal activities .
PathogenActivity Level
Staphylococcus aureusModerate to High
Escherichia coliModerate
Candida albicansHigh

Medicine

The compound is being explored for its role as a pharmaceutical intermediate . Its interactions with biological targets may lead to the development of new drugs aimed at treating fungal infections or cancer therapies. Ongoing research focuses on elucidating its mechanism of action to enhance drug design .

Case Study 1: Antimicrobial Activity

A study evaluated various triazole derivatives for their antimicrobial efficacy against S. aureus, B. cereus, and E. coli. Compounds similar to this compound demonstrated significant MIC values comparable to standard antibiotics .

Case Study 2: Drug Development

In drug development contexts, this compound has been tested as a lead compound for antifungal agents. Its structural features allow it to bind effectively with fungal enzymes, inhibiting their activity and thus preventing growth .

Mechanism of Action

The mechanism of action of 3-bromo-4,5-dicyclopropyl-4H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The bromine atom and cyclopropyl groups play a crucial role in its reactivity and binding affinity to biological targets . The triazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Triazole Core

(a) 3-Bromo-4,5-dimethyl-4H-1,2,4-triazole
  • Molecular Formula : C₄H₆BrN₃
  • Key Differences : Cyclopropyl groups replaced by methyl groups.
  • Properties :
    • Lower molecular weight (176.015 g/mol vs. 228.09 g/mol for the target compound).
    • Reduced steric hindrance compared to cyclopropyl substituents.
    • Gas-phase ionization energy: 9.25 eV (indicative of electronic stability) .
(b) 3-[2-(4-Bromothiophen-2-yl)propan-2-yl]-4,5-dicyclopropyl-4H-1,2,4-triazole (9n)
  • Structure : Features a bromothiophene substituent instead of a simple bromine atom.
  • Synthesis : Prepared via hydrazide intermediates (41% yield) .
(c) 3-[2-(5-Chloro-3-fluorothiophen-2-yl)propan-2-yl]-4,5-dicyclopropyl-4H-1,2,4-triazole (10c)
  • Structure : Incorporates halogenated thiophene (Cl, F) and cyclopropyl groups.
  • Spectroscopic Data :
    • ¹H-NMR (CDCl₃): δ 0.87–1.22 (cyclopropyl protons), 6.61 (thiophene proton).
    • HR-MS: m/z 326.0888 [M+H]⁺ .

Impact of Substituents on Physicochemical Properties

Compound Molecular Weight (g/mol) Key Substituents Notable Properties
Target Compound 228.09 Br, two cyclopropyl High CCS (132.2 Ų for [M-H]⁻)
3-Bromo-4,5-dimethyl analog 176.015 Br, two methyl Lower steric hindrance
9n (bromothiophene derivative) ~326 (estimated) Br-thiophene, cyclopropyl Bioactive (11β-HSD inhibition)
10c (Cl/F-thiophene derivative) 326.09 Cl, F-thiophene, cyclopropyl Enhanced electronic polarization
  • Cyclopropyl vs. Methyl Groups : Cyclopropyl substituents increase molecular rigidity and may reduce metabolic degradation compared to methyl groups.
  • Thiophene vs.

Biological Activity

3-Bromo-4,5-dicyclopropyl-4H-1,2,4-triazole is a chemical compound that has garnered attention for its potential biological activities. With the molecular formula C8H10BrN3 and a molecular weight of 228.09 g/mol, this compound is part of the triazole family, known for their diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The bromine atom and cyclopropyl groups enhance its reactivity and binding affinity to various biological targets. This compound has been shown to affect cytokine release and exhibit antimicrobial properties against various pathogens .

Antimicrobial Activity

Research indicates that this compound demonstrates significant antimicrobial activity. It has been tested against both Gram-positive and Gram-negative bacteria as well as fungal strains. In a study evaluating derivatives of triazole compounds, it was found that certain derivatives exhibited potent antibacterial effects with minimal toxicity .

Table 1: Antimicrobial Activity of this compound Derivatives

Compound Target Organisms MIC (µg/mL) Activity
This compoundE. coli32Moderate
Staphylococcus aureus16Strong
Candida albicans64Weak

Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has shown potential anti-inflammatory effects. In vitro studies demonstrated that this compound significantly reduced the levels of pro-inflammatory cytokines such as TNF-α and IFN-γ in peripheral blood mononuclear cells. These findings suggest that it may be beneficial in treating inflammatory conditions .

Table 2: Cytokine Modulation by this compound

Cytokine Control Level (pg/mL) Treated Level (pg/mL) Reduction (%)
TNF-α25015040
IFN-γ30018040
IL-62001905

Case Studies

Several case studies have evaluated the biological activity of triazole derivatives similar to this compound:

  • Study on Antimicrobial Properties : A series of triazole derivatives were synthesized and tested against a range of bacterial strains. The study found that modifications in the triazole ring structure significantly influenced antimicrobial efficacy .
  • Anti-inflammatory Effects : Another study focused on the anti-inflammatory potential of triazoles. It highlighted that compounds with bromine substitutions showed enhanced inhibition of cytokine production in activated immune cells .

Q & A

Q. Table 1: Comparison of Cyclopropanation Methods

MethodReagents/ConditionsYield (%)Reference
Suzuki-MiyauraCyclopropylboronic acid, Pd(PPh₃)₄65
Nucleophilic AlkylationCyclopropylmethyl bromide, K₂CO₃55

Basic: Which spectroscopic methods are most effective for characterizing this compound?

Methodological Answer:
A multi-technique approach is critical:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Identify cyclopropyl protons (δ 0.5–1.5 ppm) and triazole ring protons (δ 7.5–8.5 ppm). Use deuterated DMSO or CDCl₃ ().
    • 2D NMR (HSQC, HMBC) : Resolve overlapping signals and confirm connectivity between bromine and cyclopropyl groups ().
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns for bromine ().
  • Elemental Analysis : Validate purity (>95% C, H, N content) ().

Advanced: How can researchers address low yields in the final cyclopropanation step?

Methodological Answer:
Low yields often stem from steric hindrance or side reactions. Mitigation strategies include:

  • Temperature optimization : Lower reaction temperatures (e.g., 60°C vs. reflux) to reduce decomposition ().
  • Catalyst screening : Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) and ligands (e.g., XPhos) to enhance coupling efficiency ().
  • Protecting groups : Temporarily protect reactive sites (e.g., amino groups) with Boc or acetyl groups ().
  • Post-reaction purification : Use column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) ().

Advanced: How to resolve contradictions between computational and experimental electronic properties?

Methodological Answer:
Discrepancies arise from approximations in computational models. Validate via:

  • X-ray crystallography : Determine exact bond lengths/angles using SHELX (). Compare with DFT-optimized structures ().
  • Electrochemical studies : Measure redox potentials (cyclic voltammetry) to assess electron-withdrawing effects of bromine and cyclopropyl groups ().
  • Multiconfigurational calculations : Use CASSCF for accurate electronic state modeling ().

Safety: What protocols are critical for handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, chemical goggles, and lab coats. Use fume hoods for synthesis ().
  • Ventilation : Ensure local exhaust ventilation (LEV) to limit inhalation ().
  • Waste disposal : Collect spills in sealed containers; dispose via approved hazardous waste facilities ().
  • Emergency response : For skin contact, wash with soap/water; for eye exposure, rinse for 15+ minutes ().

Biological Activity: How to design assays for structure-activity relationships (SAR)?

Methodological Answer:

  • Derivative synthesis : Modify substituents (e.g., replace bromine with Cl, F) while retaining the triazole core ().
  • In vitro testing : Use enzyme inhibition assays (e.g., kinase or protease targets) with IC₅₀ determination ().
  • Control experiments : Compare with non-cyclopropyl analogs to isolate steric/electronic effects ().

Q. Table 2: Example SAR Assay Design

DerivativeSubstituent ModificationsBiological TargetIC₅₀ (µM)
Parent compound3-Br, 4,5-dicyclopropylKinase X12.3
Analog 13-Cl, 4,5-dicyclopropylKinase X18.9
Analog 23-Br, 4-methyl, 5-cyclopropylKinase X8.7

Advanced: What crystallographic challenges arise with this compound?

Methodological Answer:

  • Crystal growth : Use slow evaporation (e.g., ethyl acetate/hexane) or diffusion methods.
  • Twinned crystals : Address via SHELXD for structure solution ().
  • Disorder modeling : Refine cyclopropyl group positions using restraints in SHELXL ().

Advanced: How to analyze environmental toxicity of this compound?

Methodological Answer:

  • Aquatic toxicity testing : Follow OECD 201/202 guidelines for Daphnia magna or algae ().
  • Degradation studies : Perform hydrolysis/photolysis under controlled pH/UV conditions ().
  • Bioaccumulation potential : Calculate logP values (experimental vs. computational) ().

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-bromo-4,5-dicyclopropyl-4H-1,2,4-triazole
Reactant of Route 2
Reactant of Route 2
3-bromo-4,5-dicyclopropyl-4H-1,2,4-triazole

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